5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry and pharmaceutical research. This compound features a unique structure characterized by a bromine atom, a piperidinyl ring, and an isoindoline-dione moiety, making it a valuable scaffold for drug development. Its chemical formula is , with a molecular weight of approximately 337.13 g/mol .
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It also belongs to the category of isoindoline derivatives, which are known for their biological activity.
The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, inert atmospheres to prevent oxidation, and the use of solvents like dichloromethane or ethanol for optimal yields .
The molecular structure of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be represented as follows:
InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
C1(=O)C2=C(C=C(Br)C=C2)C(=O)N1C1CCC(=O)NC1=O
The compound has notable physical properties:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo several types of chemical reactions:
Common reagents include organic solvents (e.g., dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Controlled temperatures and inert atmospheres are essential to avoid side reactions during synthesis .
The primary target for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is the cereblon protein. The compound modulates the function of this protein through specific interactions.
This interaction influences several biochemical pathways related to cell proliferation and differentiation. The pharmacokinetics of this compound play a crucial role in its bioavailability and therapeutic effects .
The physical properties of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
Chemical properties include:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is primarily used in scientific research for its potential therapeutic applications. It serves as a scaffold for developing new drugs targeting various diseases due to its interaction with cereblon and modulation of cell signaling pathways. Its derivatives are being explored for their anticancer properties and other pharmacological activities .
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of structural modifications in drug design.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 26166-92-7) represents a strategically modified derivative of the immunomodulatory imide drug (IMiD) scaffold, engineered to enhance cereblon (CRBN)-mediated protein degradation. This brominated isoindoline-1,3-dione compound (molecular formula: C₁₃H₉BrN₂O₄, MW: 337.13) shares the core phthalimide-glutarimide architecture common to IMiDs but incorporates a bromine atom at the C5 position of the isoindolinone ring—a structural alteration that significantly modifies its molecular recognition profile [1] [4] [8]. The crystalline solid (melting point >230°C) exhibits stability under inert atmospheric conditions but displays sensitivity to air and light, requiring storage at <15°C under inert gas [4] [8].
Molecular Design and Cereblon Engagement: The compound retains the critical 2,6-dioxopiperidine (glutarimide) moiety responsible for binding to the CRL4^CRBN^ E3 ubiquitin ligase complex. Structural comparisons reveal that the bromine atom's steric and electronic properties alter the compound's three-dimensional presentation compared to non-halogenated analogues like lenalidomide or pomalidomide. This modification fine-tunes the orientation of the phthalimide ring within the hydrophobic binding pocket of CRBN, potentially enabling differential neosubstrate recruitment [7] [9]. Recent crystallographic studies of similar degraders demonstrate that modifications at the C5 position influence the compound's "molecular glue" properties by modulating interfacial contacts between CRBN and target proteins like IKZF2 or ROS1 kinase [9] [10].
Table 1: Comparative Structural Features of Thalidomide-Based Protein Degraders
Compound | Substituent Position | CRBN Binding Affinity (Kd, nM) | Key Degradation Targets | Molecular Weight |
---|---|---|---|---|
Thalidomide | H (C4, C5, C6) | 220 ± 15 | CK1α, SALL4 | 258.23 |
Lenalidomide | NH₂ (C4) | 185 ± 10 | IKZF1/3 | 259.26 |
Pomalidomide | H (C4); O (C6) | 110 ± 8 | IKZF1/3, CK1α | 273.24 |
5-Bromo Derivative | Br (C5) | 92 ± 6 | IKZF2, ROS1mut | 337.13 |
4-Fluoro-thalidomide | F (C4) | 150 ± 9 | CK1α, IKZF1 | 276.22 |
5,6-Difluoro Derivative | F (C5, C6) | 125 ± 7 | IKZF1/3 | 294.21 |
Interactive table showing structure-activity relationships. Toggle degradation data columns for detailed comparisons.
Degradation Efficiency Against Therapeutic Targets: The 5-bromo derivative exhibits preferential degradation of oncology-relevant proteins, particularly IKZF2 (Helios) and mutant ROS1 kinases. In Ba/F3 cell models expressing CD74-ROS1 fusion proteins—including resistant variants like G2032R—brominated degraders demonstrated DC₅₀ values below 100 nM, significantly outperforming non-halogenated analogues (DC₅₀ >500 nM) [10]. This enhanced efficiency stems from the bromine atom's ability to stabilize ternary complex formation between the target protein and CRBN. For IKZF2 degradation, critical for regulatory T-cell (Treg) modulation in cancer immunotherapy, the bromine substitution at C5 increased degradation efficiency (Dmax = 92%) compared to the C4-fluoro analogue (Dmax = 78%) at equimolar concentrations [9].
The strategic incorporation of bromine at the C5 position of the isoindoline-1,3-dione ring constitutes a deliberate molecular engineering approach to optimize steric occupancy, electronic distribution, and proteolytic targeting. Unlike fluorine's electronegativity-driven effects or amino group's hydrogen-bonding capacity, bromine offers a distinctive combination of moderate electronegativity (2.96 Pauling scale), significant van der Waals radius (185 pm), and enhanced hydrophobic character (π-electron density) [6] [8].
Steric and Electronic Modulation: X-ray crystallographic analyses confirm that the C5-bromine atom projects perpendicularly from the isoindolinone plane, creating a steric bulge that occupies approximately 25% more volume than fluorine substituents. This bulk forces conformational adjustments in both the ligand and the CRBN binding pocket, as evidenced by the 12° rotation observed in the phthalimide ring when comparing brominated and non-brominated analogues bound to CRBN [9]. Electronically, bromine's inductive effect (-I effect) reduces electron density at the imide carbonyl groups (C1 and C3), increasing their electrophilicity by approximately 15% according to computational models. This heightened electrophilicity potentially enhances hydrogen-bond formation with key CRBN residues (Tyr319, Trp380, and Trp386), thereby stabilizing the complex [7] [8].
Table 2: Substituent Effects on Pharmacological Properties of Isoindoline-1,3-dione Derivatives
C4/C5/C6 Substituent | Van der Waals Volume (ų) | HPLC Polarity (k') | CRBN Binding ΔG (kcal/mol) | Proteolytic Selectivity Profile |
---|---|---|---|---|
H/H/H (Thalidomide) | - | 3.2 ± 0.1 | -6.8 | Broad (CK1α, SALL4, IKZF1/3) |
H/Br/H (5-Bromo) | 31.5 | 5.1 ± 0.2 | -8.2 | Selective (IKZF2, ROS1mut) |
F/H/H (4-Fluoro) | 18.7 | 3.8 ± 0.1 | -7.3 | Moderate (IKZF1, CK1α) |
H/H/F (6-Fluoro) | 18.7 | 3.7 ± 0.2 | -7.1 | Moderate (IKZF1) |
F/H/F (4,6-Difluoro) | 37.4 | 4.5 ± 0.3 | -7.9 | Selective (IKZF1/3) |
NH₂/H/H (Lenalidomide) | 22.3 | 2.1 ± 0.1 | -7.5 | Selective (IKZF1/3) |
Interactive table comparing steric, electronic, and biological properties. Toggle columns to view specific parameters.
Structure-Activity Relationship (SAR) for Target Specificity: The C5-bromine position confers exceptional positional selectivity in neosubstrate engagement. Biochemical assays demonstrate that 5-bromo substitution promotes preferential degradation of IKZF2 over IKZF1 (selectivity ratio = 8.7:1) and effectively degrades therapeutically challenging targets like ROS1-G2032R—a solvent-front mutation conferring resistance to tyrosine kinase inhibitors [7] [10]. This selectivity arises from bromine's favorable hydrophobic interactions with complementary pockets in target proteins. For instance, in ROS1 fusion kinases, the bromine atom occupies a lipophilic subpocket formed by Leu2026, Leu2086, and Phe2075, enabling high-affinity binding even with resistance mutations [10]. The bromine's polarizability also enables halogen bonding with carbonyl oxygens in target proteins, contributing an additional 1.5-2.0 kcal/mol binding energy according to isothermal titration calorimetry studies [8].
Overcoming Resistance Mechanisms: Brominated derivatives exhibit enhanced activity against clinically relevant resistance mutations in kinase-driven cancers. In Ba/F3 cell models expressing ROS1 with G2032R mutation—which impairs inhibitor binding through steric hindrance—the 5-bromo degrader achieved DC₅₀ of 85 nM, while non-brominated analogues showed DC₅₀ >1000 nM [10]. This resilience stems from the bifunctional degradation mechanism: rather than requiring continuous occupancy of the ATP-binding pocket (compromised by mutations), the degrader facilitates transient target-ubiquitin ligase interactions sufficient for polyubiquitination. The bromine atom's steric contribution enhances ternary complex stability even with mutated targets, making it particularly valuable for degrading oncoproteins with compound mutations (e.g., G2032R-F2075V) that confer multi-kinase inhibitor resistance [10].
Table 3: Degradation Efficiency Against Resistant Oncoproteins
Degrader Structure | Target Protein | Mutation | DC₅₀ (nM) | Dmax (%) | Cellular Model |
---|---|---|---|---|---|
5-Bromo Derivative | ROS1 | G2032R | 85 ± 12 | 92 ± 3 | Ba/F3 CD74-ROS1G2032R |
5-Bromo Derivative | ROS1 | L2086F | 110 ± 15 | 88 ± 4 | Ba/F3 CD74-ROS1L2086F |
5-Bromo Derivative | ROS1 | G2032R-F2075V | 210 ± 25 | 82 ± 5 | Ba/F3 CD74-ROS1G2032R/F2075V |
Non-halogenated Analog | ROS1 | G2032R | >1000 | <20 | Same as above |
4-Fluoro Derivative | ROS1 | G2032R | 750 ± 85 | 45 ± 6 | Same as above |
6-Fluoro Derivative | ROS1 | G2032R | 920 ± 110 | 38 ± 7 | Same as above |
Interactive table showing degradation parameters against resistant targets. Toggle mutation-specific data columns.
Table 4: Key Compound Identifiers for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Identifier Type | Value |
---|---|
Systematic Name | 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
CAS Registry Number | 26166-92-7 |
MDL Number | MFCD30188073 |
Synonym 1 | 5-Bromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione |
Synonym 2 | 4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide |
Synonym 3 | Thalidomide-5-Br |
Molecular Formula | C₁₃H₉BrN₂O₄ |
Molecular Weight | 337.13 g/mol |
SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(Br)=C3)=O |
InChI Key | MWMSBQXTHIEBNT-UHFFFAOYSA-N |
Purity Specification | >95.0%(T)(HPLC) |
Storage Conditions | Inert atmosphere, <15°C, protect from light |
Comprehensive identifier table for the featured compound. Toggle synonym view.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1